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Compound of Interest

Compound Name: 1-(4-Methoxycinnamoyl)pyrrole

Cat. No.: B137844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(4-
Methoxycinnamoyl)pyrrole, a compound of interest in medicinal chemistry and drug

development. The following sections detail the predicted and comparative spectroscopic data

obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). This guide also outlines standardized experimental protocols for acquiring

these spectra and presents a logical workflow for the spectroscopic analysis of such

compounds.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 1-(4-
Methoxycinnamoyl)pyrrole, the following data are based on established prediction models

and analysis of structurally similar compounds. These values provide a robust framework for

the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The predicted ¹H and ¹³C NMR data for 1-(4-Methoxycinnamoyl)pyrrole in a

standard deuterated solvent, such as CDCl₃, are presented below.

Table 1: Predicted ¹H NMR Data for 1-(4-Methoxycinnamoyl)pyrrole
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 7.6 d 1H H-α (alkene)

~7.6 - 7.4 d 2H H-2', H-6' (aromatic)

~7.2 - 7.0 m 2H H-2, H-5 (pyrrole)

~7.0 - 6.8 d 2H H-3', H-5' (aromatic)

~6.5 - 6.3 d 1H H-β (alkene)

~6.3 - 6.1 m 2H H-3, H-4 (pyrrole)

~3.85 s 3H -OCH₃

Table 2: Predicted ¹³C NMR Data for 1-(4-Methoxycinnamoyl)pyrrole

Chemical Shift (δ, ppm) Assignment

~165 C=O (amide)

~161 C-4' (aromatic)

~145 C-α (alkene)

~130 C-2', C-6' (aromatic)

~127 C-1' (aromatic)

~122 C-2, C-5 (pyrrole)

~118 C-β (alkene)

~114 C-3', C-5' (aromatic)

~112 C-3, C-4 (pyrrole)

~55.5 -OCH₃

Infrared (IR) Spectroscopy
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Infrared spectroscopy identifies functional groups within a molecule based on their

characteristic vibrational frequencies. The predicted IR absorption bands for 1-(4-
Methoxycinnamoyl)pyrrole are summarized below.

Table 3: Predicted IR Absorption Bands for 1-(4-Methoxycinnamoyl)pyrrole

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

~3100 - 3000 Medium C-H
Aromatic and Alkene

Stretch

~2950 - 2850 Medium C-H
Aliphatic (-OCH₃)

Stretch

~1680 - 1650 Strong C=O
Amide I band

(carbonyl stretch)

~1600 Medium C=C
Aromatic and Alkene

Stretch

~1510 Strong Aromatic C=C Stretch

~1250 Strong C-O Aryl Ether Stretch

~1170 Strong C-N Amide III band

~980 Strong C-H
Alkene out-of-plane

bend (trans)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition. The

predicted mass spectrum for 1-(4-Methoxycinnamoyl)pyrrole under electron ionization (EI)

conditions is outlined below.

Table 4: Predicted Mass Spectrometry Data for 1-(4-Methoxycinnamoyl)pyrrole
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m/z Predicted Fragment Ion

227 [M]⁺ (Molecular Ion)

160 [M - C₄H₅N]⁺ (Loss of pyrrole)

133 [C₉H₉O]⁺ (4-methoxycinnamoyl cation)

105 [C₇H₅O]⁺ (Benzoyl cation)

77 [C₆H₅]⁺ (Phenyl cation)

67 [C₄H₅N]⁺ (Pyrrole cation)

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic

compounds like 1-(4-Methoxycinnamoyl)pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure

the sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the

deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse

experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm,

an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of

scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240

ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger

number of scans (e.g., 1024 or more) is typically required due to the low natural abundance

of ¹³C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b137844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform. Phase the resulting spectrum and calibrate the chemical shift scale using the

residual solvent peak as an internal reference. For ¹H NMR, integrate the signals to

determine the relative number of protons.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of

the empty ATR stage. This will be automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply firm and even pressure to the sample using the instrument's

pressure clamp to ensure good contact between the sample and the crystal.

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

Data Analysis: Analyze the resulting spectrum, identifying characteristic absorption bands

and comparing them to known functional group frequencies.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[1]

[2] The sample is vaporized in the ion source.[1][2]

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons

(typically 70 eV).[1][2][3] This causes the molecules to ionize and fragment.[1][2][3]

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-

flight), which separates them based on their mass-to-charge (m/z) ratio.[3]

Detection: Detect the separated ions, generating a mass spectrum that plots ion intensity

versus m/z.
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Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the compound.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

compound.
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Caption: General workflow for spectroscopic analysis.

This guide serves as a comprehensive resource for the spectroscopic characterization of 1-(4-
Methoxycinnamoyl)pyrrole. The provided data and protocols are intended to aid researchers

in the identification, purity assessment, and structural confirmation of this and similar

compounds in a drug discovery and development context.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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